N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide
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Overview
Description
N-(3,5-Dichlorophenyl)-2-[4-(2-phenyl-1,3-thiazol-4-yl)pyrimidin-2-yl]sulfanylacetamide is an anilide. It has a role as an anticoronaviral agent.
Scientific Research Applications
Vibrational Spectroscopy and Antiviral Activity : A study by Mary et al. (2022) characterized a similar antiviral molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using vibrational spectroscopy. They employed Raman and Fourier transform infrared spectroscopy to understand the molecular structure and interactions. The study also involved in-silico docking to show inhibition activity against viruses (Mary et al., 2022).
Crystal Structures and Molecular Conformations : Research by Subasri et al. (2017) provided insight into the crystal structures of related compounds. Their study focused on the molecular conformation, showing how the pyrimidine ring inclines relative to the benzene ring, which is crucial for understanding the molecule's interaction properties (Subasri et al., 2017).
Antitumor Activity of Derivatives : Hafez and El-Gazzar (2017) synthesized a series of derivatives of a similar molecule, demonstrating potent anticancer activity against various human cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Molecular Docking and Pharmacokinetics : Mary et al. (2020) analyzed a novel antiviral active molecule closely related to the one . They used molecular docking to investigate its antiviral potency, particularly against SARS-CoV-2, and explored its pharmacokinetic properties (Mary et al., 2020).
Antimicrobial Activity : Mistry et al. (2009) explored the antimicrobial activity of similar compounds, suggesting their potential use in treating infections caused by various microorganisms (Mistry et al., 2009).
Properties
Molecular Formula |
C21H14Cl2N4OS2 |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[4-(2-phenyl-1,3-thiazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H14Cl2N4OS2/c22-14-8-15(23)10-16(9-14)25-19(28)12-30-21-24-7-6-17(27-21)18-11-29-20(26-18)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,28) |
InChI Key |
LILOEJREEQFTPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NC(=NC=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NC(=NC=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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